5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a chemical compound classified as a thiophene derivative. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted at the 5-position with a chlorine atom and at the 2-position with a carboxamide group. The nitrogen atom of the carboxamide is further linked to a phenyl ring that has a methylsulfanyl group attached at the para position (4-position). The molecular formula of this compound is and it has a molecular weight of approximately 250.73 g/mol.
Synthesis of 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves several steps:
5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several applications in various fields:
While specific interaction studies on 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide are sparse, its unique structure suggests it may interact with various biological targets. Research into similar compounds indicates that thiophene derivatives often exhibit significant interactions with enzymes and receptors involved in inflammatory and cancer pathways. Further studies could elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Rivaroxaban | Contains an oxazolidinone moiety | Anticoagulant properties |
| 5-chloro-N-[4-(3-oxomorpholino)phenyl]thiophene-2-carboxamide | Morpholine substituent | Potential for different biological activity |
| 4-[4-(4-Chlorophenyl)-thiazol-2-yl]-5-methylsulfanyl-thiophene-2-carboxamidine | Thiazole ring present | Distinct pharmacological profile |
The uniqueness of 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide lies in its combination of a thiophene core with both chlorination and methylsulfanyl substitution, which may enhance its reactivity and solubility compared to other similar compounds.